N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H14BrN3O2S and its molecular weight is 428.3. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Research in heterocyclic chemistry has led to the synthesis of various thieno[2,3-d]pyrimidine derivatives with significant antimicrobial activities. For instance, studies have demonstrated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. These compounds exhibited notable in vitro antimicrobial activities, highlighting their potential as leads for the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Functionalization of Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine core is a key component in a variety of pharmacologically active compounds. New methodologies for the functionalization of this core have been developed, enabling the synthesis of highly substituted 5-carboxamide-6-aryl scaffolds. These methods facilitate the preparation of analogs with potential applications in medicinal chemistry, particularly as lactate uptake inhibitors, which could be relevant in cancer therapy and metabolic disorders (O'Rourke et al., 2018).
Anticancer and Anti-inflammatory Properties
Thieno[2,3-d]pyrimidine derivatives have also been studied for their anticancer and anti-inflammatory properties. The synthesis of new series of thieno[2,3-d]pyrimidine heterocyclic compounds has shown promising results in antimicrobial and anti-inflammatory assays, indicating their potential as therapeutic agents in treating infections and inflammation-related conditions (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Tyrosine Kinase Inhibitors
Further extending the applications in the field of cancer research, thieno[2,3-d]pyrimidine derivatives have been evaluated as tyrosine kinase inhibitors. These compounds target the tyrosine kinase activity of receptors for the EGF family of growth factors, presenting a strategic approach for cancer therapy by inhibiting signal transduction pathways critical for tumor growth and proliferation (Rewcastle et al., 1998).
Antifungal Activities
Moreover, the antifungal activities of thieno[2,3-d]pyrimidine derivatives have been explored, with some compounds showing efficacy against various fungal strains. This underscores the potential of these compounds in developing new antifungal therapies, contributing to the broader spectrum of antimicrobial research (Konno et al., 1989).
Mechanism of Action
Target of Action
The primary targets of N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . They are frequently used as molecular therapeutic targets in clinical oncology .
Mode of Action
This compound interacts with its targets, the PKs, by inhibiting their activity . This inhibition can solve a variety of cellular communication problems, making the use of PK inhibitors increasingly important in cancer treatment .
Biochemical Pathways
The compound affects the PK pathways, leading to the inhibition of various enzymes and pathways . This results in the disruption of several signal transduction pathways, potentially leading to a decrease in metastasis and drug resistance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PKs . This inhibition disrupts signal transduction pathways, potentially reducing metastasis and drug resistance .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-10-4-3-7-23-16(10)22-18-13(19(23)25)9-15(26-18)17(24)21-14-6-5-12(20)8-11(14)2/h3-9H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDCDCJKWCCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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